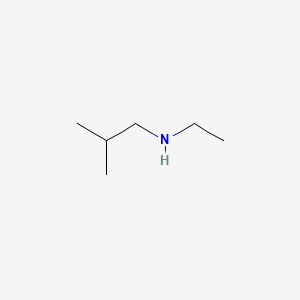

Ethyl isobutyl amine

Vue d'ensemble

Description

Ethyl isobutyl amine (EIBA) is an organic compound and an amine that is used in a variety of laboratory and industrial applications. It is a clear, colorless liquid with a faint, sweet odor. It is miscible in water and is highly soluble in alcohols and other organic solvents. EIBA is a widely used compound in organic synthesis, pharmaceuticals, and petrochemicals. It is also used in the production of detergents, dyes, and other industrial products.

Applications De Recherche Scientifique

Synthesis of Complex Compounds

Ethyl isobutyl amine is used in synthesizing complex chemical compounds. For instance, it's involved in the preparation of key intermediates like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, significant in developing antibiotics for pathogens of veterinary importance (Fleck et al., 2003).

Identification of Aliphatic Amines

This compound plays a role in the identification of other amines. Ethyl Sulfone-bis-Acetate, reacting with various amines including isobutyl, has been utilized for this purpose (Alden, 1934).

Extraction Processes

In research involving the extraction of organic acids from aqueous solutions, this compound has been studied. For example, its role in the extraction of citric acid using mixtures like methyl isobutyl ketone has been investigated (Inci & Uslu, 2005).

Synthesis of Polymerizable Tertiary Amines

This compound is significant in the synthesis of tertiary amine-structured compounds, which are crucial in various chemical processes (Sun et al., 2021).

Understanding Wine Biochemistry

Its derivatives, such as N-isobutyl acetamides, have been found in wine extracts, providing insights into the biochemical processes in wine fermentation (Stackler & Ough, 1979).

Plant Physiology Studies

In plant physiology, the effects of organic amines, including derivatives of this compound, on ethylene production and vacuole transport in tomato pericarp have been explored (Saftner, 1989).

Viscosity Behavior Analysis

The study of viscosity in solutions of amines, including isobutyl and ethyl amines, contributes to understanding the interaction of amines with water at a molecular level (Patel et al., 1973).

Development of Chiral Drug Intermediates

It plays a role in the synthesis of pharmacologically active amines, aiding in the development of drugs like Atorvastatin (Park et al., 2008).

Air Quality Research

This compound is significant in methods for determining aliphatic and aromatic amines in air samples, relevant for environmental and health studies (Akyüz, 2007; Akyüz, 2008).

Electrochemical Studies

In electrochemistry, it's important for studying the oxidation of primary amines in ionic liquid media, contributing to advancements in electrochemical technologies (Ghilane et al., 2010).

Mécanisme D'action

Target of Action

Ethyl isobutyl amine is a derivative of isobutylamine . The primary targets of isobutylamine are the Trace Amine-Associated Receptors (TAARs) . These receptors are involved in various physiological functions, including neurological and immunological responses .

Mode of Action

It is presumed that it interacts with the olfactory system of insects, consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) . This interaction leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is known that isobutylamine, a related compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that this compound may also be involved in similar metabolic pathways.

Pharmacokinetics

It is known that volatile amines, such as isobutylamine, are commonly used in pharmaceutical intermediates to accelerate reaction kinetics and minimize undesired side reactions . This suggests that this compound may have similar properties.

Result of Action

Based on its presumed interaction with the olfactory system of insects, it can be inferred that it disrupts the insect’s ability to recognize its host’s cues, thereby acting as a repellent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the chemical sector, oxygenated volatile organic compounds (VOCs) such as this compound can be affected by environmental conditions

Analyse Biochimique

Biochemical Properties

Ethyl isobutyl amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as valine decarboxylase, which catalyzes the decarboxylation of valine to produce isobutylamine . This interaction is crucial as it highlights the compound’s involvement in amino acid metabolism. Additionally, this compound can bind to trace amine-associated receptors (TAARs), which are involved in various physiological processes . These interactions suggest that this compound may influence metabolic pathways and cellular signaling.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with TAARs can trigger signaling cascades that impact cellular responses . Moreover, its role in amino acid metabolism suggests that it may affect the synthesis and degradation of proteins, thereby influencing cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a ligand for TAARs, leading to the activation or inhibition of these receptors . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. Additionally, this compound’s interaction with valine decarboxylase highlights its role in enzyme catalysis and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant physiological changes . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which this compound can be harmful . These findings underscore the importance of dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as valine decarboxylase, which plays a role in the decarboxylation of valine . This interaction affects the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound may influence other metabolic pathways through its interactions with TAARs and other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is crucial for elucidating the compound’s physiological effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity and interactions with other biomolecules. For example, its presence in the cytoplasm or nucleus may influence gene expression and enzyme activity.

Propriétés

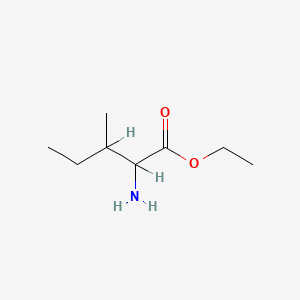

IUPAC Name |

N-ethyl-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-7-5-6(2)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUJDLKYOWMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333813 | |

| Record name | Ethyl isobutyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13205-60-2 | |

| Record name | Ethyl isobutyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)